N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring substituted with a chloro and hydroxyl group, and a benzenesulfonamide moiety with trimethyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of 4-hydroxynaphthalene to introduce the chloro group at the 3-position. This is followed by sulfonation of 2,4,5-trimethylbenzene to form the corresponding sulfonyl chloride. The final step involves the coupling of the chlorinated naphthalene derivative with the sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dechlorinated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds with proteins, affecting their structure and function. The chloro group may participate in halogen bonding, further influencing molecular interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide
- N-(3-chloro-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide
Uniqueness
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the naphthalene and benzene rings. The presence of three methyl groups on the benzene ring distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10,21-22H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVFKHUPWIQSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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